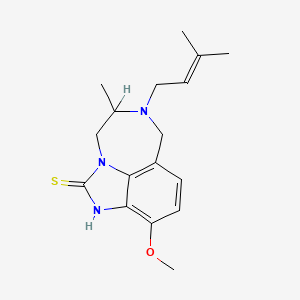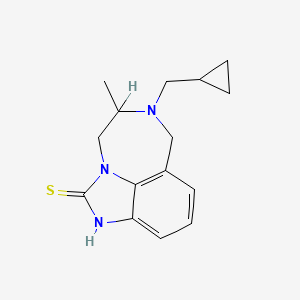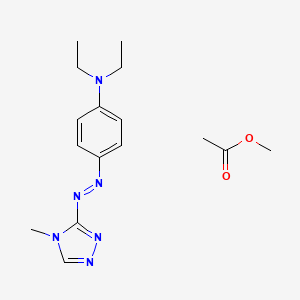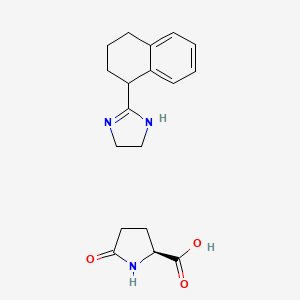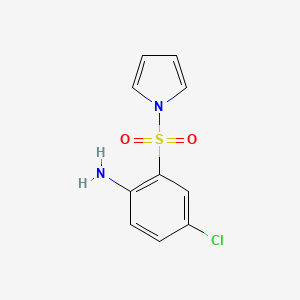
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- is a compound that belongs to the pyrrole family, which is known for its diverse biological activities Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of α-amylase derived from hog pancreas, resulting in the formation of the desired pyrrole compound . Another approach includes the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride . These methods provide good to excellent yields under mild reaction conditions.
Análisis De Reacciones Químicas
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich pyrrole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the design of new pharmaceuticals and bioactive molecules.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole core structure but differ in the functional groups attached to the ring. They may exhibit different biological activities and chemical reactivity.
Indole derivatives: Indoles are structurally similar to pyrroles but contain a fused benzene ring. They also exhibit diverse biological activities and are used in various applications.
Pyrazole derivatives: Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms. They are known for their medicinal properties and are used in drug development.
The uniqueness of 1H-Pyrrole, 1-((2-amino-5-chlorophenyl)sulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
173908-30-0 |
|---|---|
Fórmula molecular |
C10H9ClN2O2S |
Peso molecular |
256.71 g/mol |
Nombre IUPAC |
4-chloro-2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
Clave InChI |
OBNGBVCJYGHEQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


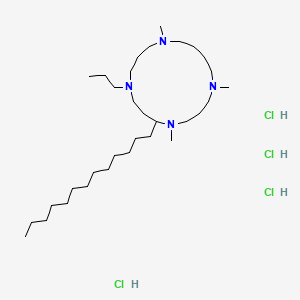
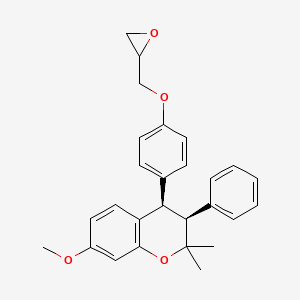
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)


